molecular formula C21H18ClFN2O3 B2367559 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-63-8

1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2367559
CAS No.: 946247-63-8
M. Wt: 400.83
InChI Key: WPZGWXJSWOOZRT-UHFFFAOYSA-N
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Description

The compound 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the 2-oxo-1,2-dihydropyridine carboxamide class, characterized by a pyridine ring with a ketone group at position 2 and a carboxamide substituent at position 2. The benzyl group at position 1 contains 2-chloro and 6-fluoro substituents, while the carboxamide nitrogen is linked to a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3/c1-2-28-15-10-8-14(9-11-15)24-20(26)16-5-4-12-25(21(16)27)13-17-18(22)6-3-7-19(17)23/h3-12H,2,13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZGWXJSWOOZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19ClFNO2
  • Molecular Weight : 343.80 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies involving similar compounds have shown:

  • Mechanism : Inhibition of specific kinases involved in cancer cell proliferation.
  • Case Study : A related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model when administered orally, showcasing the potential for in vivo efficacy and favorable pharmacokinetic profiles .

Antiviral Activity

The compound's structural features suggest potential antiviral properties, particularly against HIV:

  • Activity : Compounds with similar substitutions (e.g., 2-chloro-6-fluorobenzyl) have shown potent inhibitory effects against wild-type HIV-1 and clinically relevant mutants.
  • Mechanism : The presence of the chloro and fluoro substituents enhances binding affinity to the HIV reverse transcriptase enzyme .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial activity:

  • Antibacterial Effects : Similar compounds have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerDihydropyridine derivativesTumor stasis in xenograft models
Antiviral2-chloro-6-fluorobenzyl derivativesPotent inhibition of HIV-1
AntimicrobialSchiff base moleculesEffective against Gram-positive bacteria

The biological activities of the compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound's structure allows it to interact with kinase enzymes, crucial for cancer cell signaling pathways.
  • Enzyme Binding : The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to target enzymes, such as reverse transcriptase in HIV.
  • Biofilm Inhibition : Some derivatives have shown activity against biofilm formation in bacterial strains, indicating potential for treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (vs. Target Compound) Biological Activity/Notes Reference
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Acetylphenyl (vs. 4-ethoxyphenyl) Structural analog; acetyl group may enhance metabolic stability
N-(4-Chloro-3-nitrophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Chloro-3-nitrophenyl (vs. 4-ethoxyphenyl) Increased electron-withdrawing effects; potential cytotoxic applications
4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide Dihydroindole-sulfonamide core (distinct scaffold) Antimicrobial activity (MIC: 0.5–1 µg/mL)
Merestinib (N-(3-Fluoro-4-{[...]phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-Fluorophenyl, 6-methyl (vs. 4-ethoxyphenyl) Kinase inhibitor (c-Met, Axl targets)
1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-Chlorophenyl, carbonitrile (vs. carboxamide) Carbonitrile group may alter binding affinity

Key Observations:

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy moiety, contrasting with the electron-withdrawing nitro and acetyl groups in analogs . This difference likely influences solubility and receptor interactions.

Core Scaffold Variations: Compounds with a dihydroindole-sulfonamide backbone (e.g., ) show potent antimicrobial activity, suggesting that the pyridine carboxamide core in the target compound could be optimized for similar applications.

Synthetic Accessibility :

  • Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving structural details of such compounds, enabling precise comparison of conformational features.

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